2-Cyclohexylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFPACNADGXIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449481 | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-14-7 | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexylacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Cyclohexylacetonitrile, a significant nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Structure

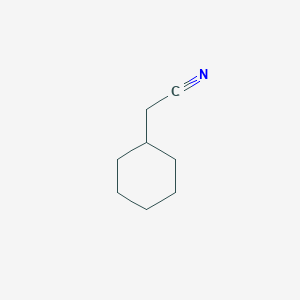

This compound, also known as Cyclohexaneacetonitrile, is a simple organic compound featuring a cyclohexyl group attached to an acetonitrile moiety.

Molecular Structure:

The structure of this compound consists of a saturated six-membered carbon ring (cyclohexane) bonded to a methylene bridge (-CH2-) which is, in turn, attached to a nitrile group (-C≡N).

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | [1][2] |

| Molecular Weight | 123.20 g/mol | [2] |

| IUPAC Name | Cyclohexylacetonitrile | [1] |

| CAS Number | 4435-14-7 | [2] |

| Boiling Point | 223.702 °C at 760 mmHg | [3][4] |

| Density | 0.897 g/cm³ | [3] |

| Physical Form | Colorless to Yellow to Yellow-brown Liquid | Synthonix |

| Melting Point | Not available | [1] |

| Solubility | Data not readily available. Expected to be sparingly soluble in water and soluble in common organic solvents. | |

| InChI | InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2 | PubChem |

| SMILES | C1CCC(CC1)CC#N | PubChem |

Experimental Protocols

Synthesis of this compound

A plausible and representative method for the synthesis of this compound is via the nucleophilic substitution of a halomethylcyclohexane with a cyanide salt or through the reaction of cyclohexyl magnesium halide with chloroacetonitrile. A common laboratory-scale synthesis, however, involves the direct condensation of cyclohexanone with acetonitrile. The following is a generalized protocol based on known procedures for similar nitrile syntheses.

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel is charged with potassium hydroxide (KOH) pellets and acetonitrile.

-

Reagent Addition: The mixture is brought to reflux with vigorous stirring. A solution of cyclohexanone in acetonitrile is then added dropwise to the refluxing mixture over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the hot solution is poured onto cracked ice. The resulting two phases are separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Caption: Logical workflow for the analytical characterization of this compound.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to achieve good separation of the analyte from any impurities. Helium is commonly used as the carrier gas.

-

MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of m/z 40-300.

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (123.2 g/mol ) and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the presence of the characteristic nitrile functional group.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Results: The IR spectrum is expected to show a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration in the region of 2240-2260 cm⁻¹. Other bands corresponding to C-H stretching and bending vibrations of the cyclohexyl and methylene groups will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Expected Results:

-

¹H NMR: The spectrum will show signals corresponding to the protons of the cyclohexyl ring and the methylene group adjacent to the nitrile. The chemical shifts, splitting patterns, and integration of these signals will be consistent with the structure of this compound.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring, the methylene carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically observed in the range of 115-125 ppm.

-

-

Signaling Pathways and Biological Activity

Currently, there is no significant body of literature describing specific signaling pathways or notable biological activities directly associated with this compound. Its primary role in a research and development context is as a synthetic intermediate.

Safety Information

This compound is classified as harmful. Appropriate safety precautions should be taken when handling this chemical.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

2-Cyclohexylacetonitrile CAS number and physical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylacetonitrile, including its Chemical Abstracts Service (CAS) number, key physical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.

Chemical Identification and Physical Properties

This compound is a nitrile compound featuring a cyclohexyl group attached to an acetonitrile moiety.

CAS Number: 4435-14-7[1]

Physical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N | [1][2] |

| Molecular Weight | 123.20 g/mol | [1] |

| Boiling Point | 223.702 °C at 760 mmHg | [2] |

| Density | 0.897 g/cm³ | [2] |

| Melting Point | Not available | [3] |

| Physical Form | Colorless to Yellow to Yellow-brown Liquid | |

| Synonyms | Cyclohexaneacetonitrile, 1-Cyclohexylacetonitrile | [2] |

Experimental Protocols: Synthesis of this compound

Protocol 1: Nucleophilic Substitution of a Cyclohexyl Halide

This protocol is based on the alkylation of a cyanide salt with a cyclohexyl halide.

Reaction Scheme:

Materials and Reagents:

-

Cyclohexyl bromide (or other suitable cyclohexyl halide)

-

Sodium cyanide (or potassium cyanide)

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of deionized water. Add DMSO to the flask.

-

Addition of Alkyl Halide: To the stirring solution, add cyclohexyl bromide (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-70°C and allow it to stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Reductive Amination of Cyclohexylacetaldehyde

This two-step protocol involves the synthesis of an intermediate oxime followed by its reduction.

Step A: Oximation of Cyclohexylacetaldehyde

Reaction Scheme:

Step B: Reduction of the Oxime

Reaction Scheme:

(Note: This would yield the amine, for the nitrile, a different synthetic approach starting from a suitable precursor is required. The protocol below is a more direct approach to a related structure, which can be conceptually adapted.)

A more direct, though conceptually different, approach to a related structure involves the Knoevenagel condensation, which is detailed for a similar molecule and can be adapted.

Adapted Protocol: Knoevenagel Condensation of Cyclohexanecarboxaldehyde with Malononitrile followed by Decarboxylation

This method provides a route to an unsaturated intermediate which can then be reduced.

Materials and Reagents:

-

Cyclohexanecarboxaldehyde

-

Malononitrile

-

Piperidine or other basic catalyst

-

Ethanol or other suitable solvent

-

Sodium borohydride (for subsequent reduction step)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Condensation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol. Add a catalytic amount of piperidine.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the cyclohexylidene malononitrile intermediate by TLC.

-

Intermediate Isolation (Optional): The intermediate can be isolated by removing the solvent under reduced pressure and purifying by column chromatography.

-

Reduction: The crude or purified intermediate is then dissolved in a suitable solvent and reduced with a reducing agent like sodium borohydride to yield the saturated dinitrile, which would require further steps to obtain the mono-nitrile.

Given the complexity of the latter method for the target molecule, Protocol 1 is the more direct and recommended synthetic route.

Analytical Methodologies

The purity and identity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 123.20) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound. The spectra would show characteristic chemical shifts and coupling patterns for the cyclohexyl and acetonitrile protons and carbons.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via nucleophilic substitution.

Caption: Synthesis and Purification Workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Cyclohexylacetonitrile from Cyclohexyl Halide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylacetonitrile (also known as cyanocyclohexane) from cyclohexyl halides. The primary method for this transformation is the nucleophilic substitution of a halide with a cyanide anion. This document details the underlying reaction mechanisms, provides robust experimental protocols for both classical and modern synthetic approaches, presents comparative data, and includes process visualizations to support research and development activities.

Introduction and Reaction Mechanism

The conversion of cyclohexyl halides to this compound is a fundamental carbon-carbon bond-forming reaction. It serves as a valuable method for extending a carbon chain, introducing a versatile nitrile functional group that can be further transformed into amines, carboxylic acids, or other functionalities.[1] The reaction proceeds via a nucleophilic substitution pathway, where a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), provides the cyanide nucleophile (CN⁻).

For a secondary substrate like a cyclohexyl halide, the reaction predominantly follows an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single, concerted step where the cyanide nucleophile attacks the carbon atom bearing the halide from the side opposite to the leaving group.[2][3] This "backside attack" leads to an inversion of stereochemistry at the reaction center.

A competing pathway is the E2 (Elimination Bimolecular) reaction, which is common for secondary halides.[4] In this pathway, the cyanide ion can act as a base, abstracting a proton from a carbon adjacent to the halide-bearing carbon, resulting in the formation of cyclohexene as a byproduct. The choice of solvent and reaction conditions is critical to favor the desired S_N2 substitution over the E2 elimination. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are known to accelerate S_N2 reactions by effectively solvating the cation of the cyanide salt while leaving the cyanide anion "bare" and highly nucleophilic.[2][3][5]

Core Synthetic Methodologies

Two primary methods are presented for the synthesis of this compound from cyclohexyl halides: a classical approach using a polar aprotic solvent and a more modern method employing phase-transfer catalysis.

This classical approach leverages the properties of DMSO to facilitate a rapid and efficient S_{N}2 reaction. [16] DMSO effectively dissolves sodium cyanide and promotes the nucleophilicity of the cyanide ion, leading to high yields of the desired nitrile. [15, 16] This method is particularly advantageous for converting less reactive chlorides in addition to bromides. [16]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add finely powdered sodium cyanide (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO, approx. 3-4 mL per gram of halide).

-

Reagent Addition: While stirring the suspension, add cyclohexyl bromide or chloride (1.0 equivalent) dropwise to the flask. An initial exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 2-4 hours. [15] Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine to aid in the removal of residual DMSO, dry over anhydrous sodium sulfate, and filter. [15] Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Critical Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). All glassware and waste containing cyanide must be quenched and decontaminated with an oxidizing agent like sodium hypochlorite (bleach) solution before disposal, according to institutional safety protocols. [15]

Phase-transfer catalysis (PTC) is a highly efficient and environmentally friendly technique for reactions involving reagents in separate, immiscible phases. [8, 14] In this synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from a solid or aqueous phase into the organic phase containing the cyclohexyl halide. [1, 10] This method avoids the need for expensive, anhydrous polar aprotic solvents and can often be run under milder conditions. [14]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexyl bromide (1.0 equivalent), sodium cyanide (1.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene (5-10 volumes). [1]

-

Biphasic System: Add a small amount of water (e.g., 20% of the organic solvent volume) to create a biphasic system.

-

Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring for 4-8 hours. The high-speed stirring is crucial to maximize the interfacial area between the phases. [3] Monitor the reaction's progress until the starting halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature and add water to dissolve all inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with additional toluene or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

// Arrows for the cycle NaCN -> Q_X [label=" Ion\n Exchange", color="#EA4335"]; Q_X -> NaX [style=invis]; Q_X -> Q_CN [color="#EA4335"]; Q_CN -> R_X [label=" S_N2 Reaction", color="#34A853"]; R_X -> R_CN [color="#34A853"]; Q_CN -> Q_X [color="#4285F4"]; R_CN -> Q_X [style=invis]; } ` Caption: Mechanism of phase-transfer catalysis for cyanide substitution.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key parameters and typical outcomes for the two described synthetic routes to this compound. Data is compiled and representative of procedures for secondary halides.[5][6][7]

| Parameter | Methodology 1: Classical Substitution | Methodology 2: Phase-Transfer Catalysis |

| Cyclohexyl Halide | Cyclohexyl bromide or chloride | Cyclohexyl bromide |

| Cyanide Source | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |

| Solvent | Anhydrous DMSO or DMF | Toluene / Water (biphasic) |

| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |

| Temperature | 90 - 140 °C | 80 - 90 °C |

| Reaction Time | 2 - 6 hours | 4 - 8 hours |

| Typical Yield | 80 - 95% | 85 - 95% |

| Key Advantages | High yields, effective for chlorides | Milder conditions, no anhydrous solvent needed |

| Key Disadvantages | High boiling point solvent, anhydrous conditions | Requires vigorous stirring, catalyst cost |

Experimental Workflow Visualization

A generalized workflow for the synthesis, work-up, and purification of this compound is outlined below.

Conclusion

The synthesis of this compound from cyclohexyl halides is a robust and high-yielding transformation. The classical method using sodium cyanide in DMSO is highly effective, particularly for less reactive chlorides, but requires careful handling of a high-boiling, hygroscopic solvent. [16] The phase-transfer catalysis route offers a compelling alternative that operates under milder conditions, avoids the need for anhydrous solvents, and is well-suited for scalable, greener chemical processes. [1, 14] The choice of methodology will depend on the specific halide substrate, available equipment, scale, and environmental considerations. Both protocols, when executed with appropriate safety precautions, provide reliable access to this valuable chemical intermediate.

References

Spectroscopic Profile of 2-Cyclohexylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylacetonitrile (CAS RN: 4435-14-7), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.29 | d | 2H | CH ₂CN |

| 1.85 - 1.65 | m | 5H | Cyclohexyl-H |

| 1.35 - 1.10 | m | 6H | Cyclohexyl-H |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 118.5 | C N |

| 37.5 | Cyclohexyl-C H |

| 32.8 | Cyclohexyl-C H₂ |

| 26.1 | Cyclohexyl-C H₂ |

| 25.8 | Cyclohexyl-C H₂ |

| 23.5 | C H₂CN |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2925 | C-H stretch (cyclohexyl) |

| 2854 | C-H stretch (cyclohexyl) |

| 2247 | C≡N stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 123 | [M]⁺ (Molecular Ion) |

| 82 | [M - C₂H₃N]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for proton and 75 MHz for carbon-13, respectively. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample was analyzed as a neat thin film on sodium chloride (NaCl) plates. The spectral data was recorded in the wavenumber range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced via direct inlet, and the ionization energy was set at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how the information from each spectroscopic technique contributes to the final structural determination.

Caption: Contribution of spectroscopic data to structural elucidation.

An In-depth Technical Guide on the Solubility of 2-Cyclohexylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-cyclohexylacetonitrile in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for the widely accepted shake-flask method, a discussion on the expected solubility in various solvent classes, and a template for data presentation.

Introduction

This compound is a nitrile compound containing a bulky, nonpolar cyclohexyl group. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and formulation development within the pharmaceutical and chemical industries. Solubility dictates the choice of reaction media, crystallization solvents, and analytical techniques. This guide aims to equip researchers with the necessary information to approach the solubility determination of this compound systematically.

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific literature and chemical databases has not yielded specific quantitative solubility data for this compound in common organic solvents. Therefore, this section provides a template for researchers to record their experimentally determined data, facilitating systematic comparison and analysis.

Table 1: Experimental Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | Alcohol (Polar, Protic) | 25 | Shake-Flask | ||

| e.g., Acetone | Ketone (Polar, Aprotic) | 25 | Shake-Flask | ||

| e.g., Toluene | Aromatic Hydrocarbon (Nonpolar) | 25 | Shake-Flask | ||

| e.g., Hexane | Aliphatic Hydrocarbon (Nonpolar) | 25 | Shake-Flask | ||

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask | ||

| e.g., Diethyl Ether | Ether | 25 | Shake-Flask | ||

| e.g., Dimethylformamide (DMF) | Amide (Polar, Aprotic) | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | 25 | Shake-Flask |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The molecule possesses a polar nitrile (-C≡N) group and a large, nonpolar cyclohexyl ring.

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be good solvents. The polar nitrile group can interact favorably with the polar functionalities of these solvents, while the cyclohexyl group can be accommodated by the organic nature of the solvent.

-

Aromatic Hydrocarbons: Toluene and benzene are expected to be effective solvents due to their ability to interact with the cyclohexyl ring through van der Waals forces.

-

-

Moderate to Good Solubility Expected in:

-

Alcohols: Lower molecular weight alcohols such as methanol and ethanol should dissolve this compound due to the polarity of the nitrile group. However, as the alkyl chain of the alcohol increases, the solubility might change.

-

Ethers: Diethyl ether is likely a suitable solvent.

-

-

Low Solubility Expected in:

-

Nonpolar Aliphatic Hydrocarbons: Solvents like hexane and cyclohexane are expected to be poorer solvents. While the cyclohexyl group is compatible, the polar nitrile group will be disfavored in a nonpolar environment. It is worth noting that acetonitrile and cyclohexane are immiscible.[1]

-

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][3][4]

4.1. Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

4.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)

4.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

4.4. Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to 2-Cyclohexylacetonitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, a versatile nitrile compound, serves as a valuable building block in organic synthesis. Its strategic importance lies in the reactivity of the nitrile functional group, which can be readily transformed into other key functionalities such as carboxylic acids and primary amines. This allows for the introduction of the cyclohexylmethyl moiety into a variety of molecular scaffolds. The cyclohexyl group itself can impart desirable physicochemical properties to target molecules, such as increased lipophilicity and conformational rigidity, which are often sought after in the design of new pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols related to this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and its primary derivatives, cyclohexylacetic acid and 2-cyclohexylethanamine, is presented below. This data is essential for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties

| Property | This compound | Cyclohexylacetic Acid | 2-Cyclohexylethanamine |

| CAS Number | 4435-14-7 | 5292-21-7 | 4442-85-7 |

| Molecular Formula | C₈H₁₃N | C₈H₁₄O₂ | C₈H₁₇N |

| Molecular Weight | 123.20 g/mol | 142.20 g/mol | 127.23 g/mol |

| Boiling Point | Not consistently reported | 242-244 °C | 159-161 °C[1] |

| Melting Point | Not available | 28-32 °C[2] | ~ -15 °C (estimated) |

| Density | Not consistently reported | 1.007 g/mL at 25 °C[2] | ~ 0.8455 g/mL (estimated)[3] |

| Refractive Index | Not consistently reported | n20/D 1.463[2] | 1.4630-1.4670 |

Table 2: Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Multiplets in the range of 0.9-1.8 ppm (cyclohexyl protons), and a doublet for the methylene protons adjacent to the nitrile group. |

| ¹³C NMR | Signal for the nitrile carbon around 115-125 ppm, with other signals corresponding to the cyclohexyl and methylene carbons. |

| IR (cm⁻¹) | A sharp, medium intensity peak around 2240-2260 cm⁻¹ characteristic of a nitrile (C≡N) stretch. |

| Mass Spec (m/z) | Molecular ion peak at m/z 123. Fragmentation may involve the loss of the nitrile group or cleavage of the cyclohexyl ring. |

Table 3: Spectroscopic Data for Cyclohexylacetic Acid

| Technique | Experimental Data |

| ¹H NMR | Broad singlet for the carboxylic acid proton, multiplets for the cyclohexyl protons, and a doublet for the methylene protons adjacent to the carbonyl group.[4] |

| ¹³C NMR | Signal for the carbonyl carbon in the range of 170-185 ppm.[4] |

| IR (cm⁻¹) | Broad O-H stretch from 2500-3300 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹.[2] |

| Mass Spec (m/z) | Molecular ion peak at m/z 142. Common fragments include the loss of the carboxyl group and fragments of the cyclohexyl ring.[5][6][7] |

Table 4: Spectroscopic Data for 2-Cyclohexylethanamine

| Technique | Experimental Data |

| ¹H NMR | Broad singlet for the amine protons (exchangeable with D₂O), multiplets for the cyclohexyl and methylene protons.[8] |

| ¹³C NMR | Signals for the two methylene carbons and the carbons of the cyclohexyl ring. |

| IR (cm⁻¹) | Two bands for the N-H stretch in the 3300-3500 cm⁻¹ region, and an N-H bend around 1600 cm⁻¹.[8] |

| Mass Spec (m/z) | Molecular ion peak at m/z 127. Alpha-cleavage is a common fragmentation pathway.[8] |

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile starting material for a range of chemical transformations. The following sections detail the most common and synthetically useful reactions, complete with generalized experimental protocols.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Cyclohexylacetic acid (5292-21-7) IR Spectrum [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclohexaneacetic acid [webbook.nist.gov]

- 7. Cyclohexaneacetic acid [webbook.nist.gov]

- 8. Buy 2-Cyclohexylethylamine | 4442-85-7 [smolecule.com]

An In-depth Technical Guide to the Discovery and History of 2-Cyclohexylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, a versatile intermediate in organic synthesis, possesses a chemical structure that has made it a valuable building block in the preparation of various target molecules. Its strategic importance lies primarily in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and other functionalities, making it a key component in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and chemical properties, and the evolution of its applications.

Discovery and Early Synthesis

While a definitive singular "discovery" of this compound is not prominently documented in historical chemical literature, its synthesis is rooted in the broader development of nitrile chemistry in the early 20th century. The most probable and historically significant route to its first preparation would have been through the nucleophilic substitution of a cyclohexylmethyl halide with a cyanide salt. This method, a variation of the Kolbe nitrile synthesis, was a well-established reaction for the formation of a carbon-carbon bond and the introduction of a nitrile group.

Another plausible early route involves the catalytic hydrogenation of unsaturated precursors. The condensation of cyclohexanone with acetonitrile can yield cyclohexylideneacetonitrile, which upon reduction, would afford this compound.

Key Synthetic Methodologies

Several synthetic pathways have been employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Nucleophilic Substitution of Cyclohexylmethyl Halides

This classical approach remains one of the most direct methods for the synthesis of this compound.

Reaction:

General Experimental Protocol:

A solution of cyclohexylmethyl bromide in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, is treated with a slight excess of an alkali metal cyanide, typically sodium cyanide or potassium cyanide. The reaction mixture is heated to reflux for several hours to ensure complete conversion. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Catalytic Hydrogenation of Unsaturated Precursors

The reduction of cyclohexylideneacetonitrile or 1-cyclohexenylacetonitrile provides an alternative route to this compound.

Reaction:

General Experimental Protocol:

Cyclohexylideneacetonitrile, dissolved in a suitable solvent like ethanol or ethyl acetate, is subjected to hydrogenation in the presence of a catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel. The reaction is typically carried out in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere (typically 3-5 atm) at room temperature or slightly elevated temperatures. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃N | [1] |

| Molecular Weight | 123.20 g/mol | [1] |

| CAS Number | 4435-14-7 | [1] |

| Boiling Point | 223.7 °C at 760 mmHg | |

| Flash Point | 95.2 °C | |

| Density | Not available | [1] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Data not explicitly available in searched literature. Expected signals would include multiplets for the cyclohexyl ring protons and a doublet for the methylene protons adjacent to the nitrile group. | |

| ¹³C NMR | Data not explicitly available in searched literature. Expected signals would include several peaks for the cyclohexyl carbons, a peak for the methylene carbon, and a peak for the nitrile carbon in the range of 115-125 ppm. | |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. | |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 123. |

Experimental Workflows and Logical Relationships

Synthesis of this compound via Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Relationship of this compound to its Precursors and Derivatives

Caption: Key chemical transformations involving this compound.

Conclusion

This compound has a history intertwined with the fundamental advancements in organic synthesis. While its initial discovery may not be a singular event, its preparation through established reactions like nucleophilic substitution and catalytic hydrogenation highlights the robustness of these methods. As a versatile intermediate, it continues to be a valuable tool for chemists in academia and industry, enabling the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further research into historical chemical archives may yet uncover a more detailed narrative of its first isolation and characterization.

References

Unlocking the Therapeutic Potential of 2-Cyclohexylacetonitrile Derivatives: A Guide for Researchers

A Technical Whitepaper for Scientists and Drug Development Professionals

The 2-cyclohexylacetonitrile scaffold presents a compelling starting point for the discovery of novel therapeutics across a spectrum of disease areas. Its inherent structural features, combining a flexible cyclohexyl ring with a reactive nitrile group, offer a unique platform for the design of molecules with the potential to interact with a variety of biological targets. This in-depth technical guide explores promising research avenues for this compound derivatives, providing a foundation for further investigation in the fields of oncology, neuroscience, and infectious diseases, as well as in the management of pain and inflammation.

Anticancer Agents: Targeting Cellular Division

The development of novel anticancer agents remains a critical priority in modern medicine. Derivatives of the closely related 2-phenylacrylonitrile have demonstrated potent activity as tubulin inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. This provides a strong rationale for the investigation of this compound derivatives as potential mitotic disruptors.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is emerging, the following table summarizes the cytotoxic activity of analogous 2-phenylacrylonitrile derivatives, highlighting the potential of this chemical class.

| Compound Class | Specific Derivative | Target Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon Cancer) | 5.9 | Taxol | - |

| 2-Phenylacrylonitrile | Compound 1g2a | BEL-7402 (Liver Cancer) | 7.8 | Taxol | - |

Proposed Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin inhibitors interfere with the dynamics of microtubule assembly and disassembly, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these agents can either inhibit its polymerization or prevent the disassembly of microtubules, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Theoretical Studies on the Reaction Mechanisms of 2-Cyclohexylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its formation is crucial for optimizing synthetic routes and exploring new chemical transformations. This technical guide provides an in-depth analysis of the plausible theoretical reaction mechanisms for the synthesis of this compound, supported by computational chemistry principles and analogous experimental findings. While direct theoretical studies on this specific molecule are not extensively available in the literature, we can infer its reaction pathways from well-established mechanisms involving similar substrates and reagents.

Plausible Reaction Mechanisms

The synthesis of this compound can be envisioned through several key chemical transformations. This guide will focus on three primary theoretical pathways:

-

Nucleophilic Substitution (SN2) Pathway: The reaction of a cyclohexyl halide with a cyanide salt.

-

Cyanohydrin Formation and Reduction Pathway: Starting from cyclohexanecarboxaldehyde.

-

Knoevenagel Condensation and Reduction Pathway: Commencing with cyclohexanone and acetonitrile.

Nucleophilic Substitution (SN2) Pathway

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental method for the formation of nitriles.[1][2] In this proposed pathway, a cyclohexyl halide (e.g., bromocyclohexane) reacts with a cyanide salt (e.g., sodium cyanide) in a single, concerted step.

Mechanism

The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen.[3] Simultaneously, the carbon-halogen bond breaks, and the halogen departs as a halide ion (leaving group). This reaction proceeds with an inversion of stereochemistry at the reaction center.[4]

Theoretical Considerations

Computational studies on analogous SN2 reactions of alkyl halides with cyanide have provided insights into the reaction barriers.[5] The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile.[4] Steric hindrance around the reaction center significantly impacts the reaction rate, with less substituted alkyl halides reacting faster.[4][6]

The choice of solvent is also critical. Polar aprotic solvents are generally preferred for SN2 reactions involving anionic nucleophiles as they can solvate the cation of the salt without strongly solvating the nucleophile, thus preserving its reactivity.[6]

Quantitative Data

| Substrate | SN2 Barrier (kcal/mol) | E2 Barrier (kcal/mol) |

| Ethyl Chloride | 23.9 | 24.9 |

| Isopropyl Chloride | 26.9 | 25.1 |

| tert-Butyl Chloride | 32.3 | 24.3 |

| Cyclohexyl Chloride | 28.1 | 24.5 |

| Benzyl Chloride | 19.3 | 25.4 |

Data adapted from high-level computational studies.[5] This data illustrates the general trends in reactivity, showing that for a secondary halide like cyclohexyl chloride, the SN2 and E2 pathways are competitive.

Experimental Protocol (General)

A general procedure for the synthesis of nitriles from alkyl halides involves heating the alkyl halide under reflux with a solution of sodium or potassium cyanide in a suitable solvent like ethanol or a polar aprotic solvent.[7]

-

Reaction Setup: A round-bottom flask is charged with the cyclohexyl halide and a solution of sodium cyanide in a polar aprotic solvent (e.g., DMSO or DMF).

-

Reaction Conditions: The mixture is heated to a temperature typically between 60-100 °C and stirred for several hours.

-

Workup: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or chromatography.

Logical Relationship Diagram

Cyanohydrin Formation and Reduction Pathway

This two-step pathway begins with the nucleophilic addition of cyanide to cyclohexanecarboxaldehyde to form a cyanohydrin, which is then reduced to this compound.

Mechanism

Step 1: Cyanohydrin Formation This reaction is a nucleophilic addition to the carbonyl group. It is typically base-catalyzed to generate the cyanide nucleophile from a source like HCN or a cyanide salt.[8][9] The cyanide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the cyanohydrin.[10]

Step 2: Reduction of the Hydroxyl Group The hydroxyl group of the cyanohydrin needs to be removed. This can be achieved through a variety of methods, such as conversion to a good leaving group (e.g., tosylate) followed by reduction, or through a deoxygenation reaction.

Experimental Protocol (General)

Cyanohydrin Formation:

-

Reaction Setup: Cyclohexanecarboxaldehyde is mixed with a solution of sodium or potassium cyanide in water.[11]

-

Reaction Conditions: A mineral acid is slowly added to the cooled mixture to maintain a slightly acidic to neutral pH (around 4-5 is optimal for the fastest reaction). The reaction is typically stirred at room temperature.[11]

-

Workup and Purification: The product is extracted and purified.

Reduction (Illustrative Example): The nitrile can be reduced to a primary amine using reagents like LiAlH₄.[8] The hydroxyl group can be reduced, for instance, by conversion to a tosylate followed by reaction with a hydride source.

Signaling Pathway Diagram

Knoevenagel Condensation and Reduction Pathway

This route involves the condensation of cyclohexanone with acetonitrile, catalyzed by a base, to form an α,β-unsaturated nitrile. This intermediate is then reduced to the saturated nitrile.

Mechanism

Step 1: Knoevenagel Condensation The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12] In this case, a strong base deprotonates acetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. The resulting alkoxide is protonated, and subsequent dehydration yields cyclohexylideneacetonitrile.[13]

Step 2: Reduction of the Alkene The carbon-carbon double bond of the α,β-unsaturated nitrile is then reduced to a single bond. A common method for this is catalytic hydrogenation.

Experimental Protocol (General)

Knoevenagel Condensation:

-

Reaction Setup: Cyclohexanone and acetonitrile are mixed in the presence of a base, such as potassium hydroxide.[13]

-

Reaction Conditions: The mixture is heated to reflux.[13]

-

Workup and Purification: The product, cyclohexylideneacetonitrile, is isolated and purified.[13]

Reduction:

-

Reaction Setup: The unsaturated nitrile is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation vessel containing a catalyst (e.g., Palladium on carbon).

-

Reaction Conditions: The vessel is pressurized with hydrogen gas and agitated until the reaction is complete.

-

Workup and Purification: The catalyst is filtered off, and the solvent is removed to yield this compound.

Experimental Workflow Diagram

Conclusion

The synthesis of this compound can be approached through several viable reaction mechanisms. The SN2 pathway offers a direct, one-step route, though it may face competition from elimination reactions. The cyanohydrin and Knoevenagel condensation pathways provide multi-step alternatives that can be advantageous depending on the availability of starting materials and the desired control over the reaction. Theoretical and computational studies of analogous systems provide a strong foundation for understanding the underlying principles governing these transformations, aiding in the rational design and optimization of synthetic strategies for this important chemical intermediate.

References

- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. SN2 Reaction Mechanism [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]

- 10. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

2-Cyclohexylacetonitrile: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Applications in Medicinal Chemistry

Introduction

2-Cyclohexylacetonitrile (CAS No. 4435-14-7) is a versatile chemical intermediate that is gaining significant interest within the pharmaceutical and life sciences sectors. Its unique structural motif, featuring a cyclohexyl ring attached to a cyanomethyl group, makes it a valuable building block in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The strategic importance of this compound lies in the reactivity of its nitrile functional group, which can be readily transformed into amines, carboxylic acids, and various heterocyclic systems.[1] This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, synthetic methodologies, and its emerging role in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a number of commercial chemical suppliers. The typical purity offered is around 97%, suitable for most research and development purposes. It is generally supplied as a colorless to pale yellow liquid. Below is a summary of prominent suppliers and their offerings. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

| Supplier | Product Number/Reference | Purity | Available Quantities |

| CymitQuimica | 54-OR921645 | 97% | 250mg, 1g, 5g, 10g, 25g |

| Sigma-Aldrich | SY3H3D67A564 | 97% | 250mg, 1g, 5g |

| Sunway Pharm Ltd | CB28161 | 97% | 1g, 5g, 10g, 25g |

| Apollo Scientific | Inquire for details | Inquire for details | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |

| Capot Chemical | CAT# :31720 | Inquire for details | Inquire for details |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. Researchers should always consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information before handling this compound.

| Property | Value |

| CAS Number | 4435-14-7 |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| Appearance | Colorless to yellow to yellow-brown liquid |

| Purity | Typically ≥97% |

| Storage Temperature | Room Temperature |

Safety Information:

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

Applications in Drug Discovery and Medicinal Chemistry

The cyclohexylacetonitrile scaffold is a recognized pharmacophore in the development of therapeutics targeting the central nervous system (CNS).[2] Its structural analogs are key intermediates in the synthesis of well-known drugs, most notably Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat depression and anxiety disorders.[2] The presence of the cyclohexyl group can influence a molecule's lipophilicity and conformational rigidity, which are critical parameters in drug design for optimizing binding to biological targets.[1]

The versatility of the nitrile group allows for the introduction of various functionalities, making this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[1] Potential applications for derivatives of this scaffold include the development of new antidepressants, anxiolytics, and analgesics for neuropathic pain.[2]

Synthetic Pathways

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the alkylation of a cyanide source with a cyclohexyl halide. An alternative approach is the condensation of cyclohexanone with an acetonitrile derivative. The following diagram illustrates a general synthetic workflow.

Caption: Synthetic pathways to this compound.

Experimental Protocols

The following are generalized experimental protocols based on established literature procedures for the synthesis of this compound and related compounds. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Method 1: Alkylation of Phenylacetonitrile (Analogous Synthesis)

This protocol is adapted from a procedure for the synthesis of α-cyclohexylphenylacetonitrile and illustrates the general principle of alkylation.[3]

Materials:

-

Phenylacetonitrile

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or ether

-

Cyclohexyl bromide

-

Aqueous workup solutions (e.g., water, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium amide in anhydrous toluene.

-

Slowly add a solution of phenylacetonitrile in anhydrous toluene to the stirred suspension at a controlled temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete formation of the carbanion.

-

Add cyclohexyl bromide dropwise to the reaction mixture.

-

After the addition, continue to stir the mixture, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Method 2: Knoevenagel Condensation and Reduction

This two-step procedure involves the initial formation of an unsaturated nitrile followed by reduction.

Step 1: Condensation of Cyclohexanone and Cyanoacetic Acid

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium acetate, and a solvent such as benzene or toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

The intermediate, cyclohexylidene cyanoacetic acid, can be isolated or used directly in the next step.

Step 2: Decarboxylation and Reduction

-

The crude cyclohexylidene cyanoacetic acid is heated under vacuum to induce decarboxylation, yielding 1-cyclohexenylacetonitrile.

-

The resulting 1-cyclohexenylacetonitrile is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction is complete, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its established role as a precursor to CNS-active compounds makes it a valuable tool for researchers and scientists in these fields. The availability of straightforward synthetic routes further enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug development pipeline is expected to increase.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclohexylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylacetonitrile, also known as cyclohexylmethanenitrile, is a valuable building block in organic synthesis. Its structure, featuring a cyclohexyl moiety attached to an acetonitrile group, makes it a useful intermediate in the preparation of various chemical entities. The nitrile functional group can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, providing a versatile handle for molecular elaboration. This document provides a detailed protocol for the synthesis of this compound via the nucleophilic substitution of cyclohexylmethyl bromide with sodium cyanide.

Reaction Scheme

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Supplier/Grade | Notes |

| Cyclohexylmethyl bromide | C₇H₁₃Br | 177.08 | 1.77 g (10 mmol, 1.0 equiv) | ACS Reagent | Corrosive and lachrymator. Handle in a fume hood. |

| Sodium cyanide (NaCN) | NaCN | 49.01 | 0.59 g (12 mmol, 1.2 equiv) | ACS Reagent | Highly Toxic! Handle with extreme caution. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | Anhydrous | |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed for extraction | ACS Reagent | Flammable. |

| Saturated aqueous NaCl (brine) | NaCl | 58.44 | As needed for washing | ||

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed for drying |

Experimental Protocol

Safety Precautions: This protocol involves the use of sodium cyanide, which is a highly toxic substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All glassware and waste containing cyanide must be decontaminated with an oxidizing agent such as bleach (sodium hypochlorite solution) before disposal.

-

Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylmethyl bromide (1.77 g, 10 mmol).

-

Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask to dissolve the cyclohexylmethyl bromide.

-

-

Addition of Sodium Cyanide:

-

Carefully add sodium cyanide (0.59 g, 12 mmol) to the stirred solution. Caution: The addition may cause a slight exotherm.

-

-

Reaction:

-

Heat the reaction mixture to 90°C using a heating mantle and an oil bath.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

-

Data Presentation

| Parameter | Expected Value |

| Theoretical Yield | 1.23 g (for 10 mmol scale) |

| Estimated Actual Yield | 0.95 - 1.08 g (77 - 88%) |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₁₃N[1] |

| Molecular Weight | 123.20 g/mol [1] |

| Boiling Point | ~210-212 °C (at atmospheric pressure) |

| Purity (by GC-MS) | >95% (after vacuum distillation) |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: SN2 reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols: The Strategic Use of 2-Cyclohexylacetonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-cyclohexylacetonitrile as a versatile intermediate in the development of pharmaceutical agents. The unique structural motif of a cyclohexyl group attached to an acetonitrile moiety offers a valuable building block for accessing complex molecular architectures, particularly in the synthesis of anticonvulsant drugs like Gabapentin.

Introduction to the Medicinal Chemistry Relevance of this compound

This compound serves as a key precursor for the synthesis of various pharmaceutical intermediates. Its strategic importance lies in the reactivity of the nitrile group, which can be readily transformed into amines or carboxylic acids, fundamental functional groups in many active pharmaceutical ingredients (APIs). The lipophilic cyclohexyl ring is a common feature in centrally active agents, potentially enhancing blood-brain barrier penetration.

A significant application of this compound is in the synthesis of Gabapentin, a widely prescribed anticonvulsant and analgesic. While multiple synthetic routes to Gabapentin exist, those proceeding through cyclohexyl-based nitrile intermediates are of significant industrial interest.

Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a Knoevenagel condensation to form an unsaturated intermediate, followed by catalytic hydrogenation.

Step 1: Knoevenagel Condensation of Cyclohexanone and Acetonitrile

The initial step involves the base-catalyzed condensation of cyclohexanone with acetonitrile to yield cyclohexylideneacetonitrile. This reaction is a classic example of a Knoevenagel condensation, where an active methylene compound reacts with a carbonyl group.

Reaction Pathway for Knoevenagel Condensation

Caption: Knoevenagel condensation of cyclohexanone and acetonitrile.

Step 2: Catalytic Hydrogenation of Cyclohexylideneacetonitrile

The resulting cyclohexylideneacetonitrile is then reduced to this compound. This is typically achieved through catalytic hydrogenation, which selectively reduces the carbon-carbon double bond.

Reaction Pathway for Catalytic Hydrogenation

Caption: Catalytic hydrogenation to form this compound.

Quantitative Data from Synthetic Procedures

The following tables summarize typical yields and purities for the synthesis of this compound and its precursor.

| Step | Reaction | Reactants | Reagents/Catalyst | Product | Yield (%) | Purity (%) | Reference |

| 1 | Knoevenagel Condensation | Cyclohexanone, Acetonitrile | Potassium Hydroxide | Cyclohexylideneacetonitrile | 48-60 | Not specified | [1] |

| 1 | Knoevenagel Condensation | Methyl-2-cyano-2-cyclohexylidene acetate, Sodium Cyanide | - | 1-Cyanomethyl-cyclohexanecarbonitrile | 94.1-97.2 | 99.1-99.99 | [2][3] |

| 2 | Catalytic Hydrogenation | Lauronitrile | Raney Nickel | Dodecylamine | 93.6-97.3 | Not specified | [4] |

| 2 | Catalytic Hydrogenation | 1-Cyano cyclohexane-1-acetic acid ammonium salt | Raney Nickel | Gabapentin | 88-90 (molar) | 95 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylideneacetonitrile

This protocol is adapted from established procedures for Knoevenagel condensation.[1]

Materials:

-

Cyclohexanone

-

Acetonitrile

-

Potassium hydroxide (pellets)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

-

Cracked ice

-

Round-bottom flask, reflux condenser, mechanical stirrer, addition funnel

Procedure:

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and addition funnel, charge potassium hydroxide (33.0 g, 0.5 mol) and acetonitrile (250 mL).

-

Reactant Addition: Bring the mixture to reflux. Prepare a solution of cyclohexanone (49 g, 0.5 mol) in acetonitrile (100 mL) and add it to the refluxing mixture over 30-60 minutes.

-

Reaction Progression: Continue heating at reflux for an additional 2 hours after the addition is complete.

-

Workup: Pour the hot solution onto cracked ice (600 g). Separate the two phases and extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude product can be further purified by steam distillation. The distillate is then extracted with diethyl ether, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield cyclohexylideneacetonitrile as a pale yellow oil.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a representative procedure based on the hydrogenation of similar unsaturated nitriles using Raney Nickel.[4][5][6]

Materials:

-

Cyclohexylideneacetonitrile

-

Raney Nickel (slurry in water)

-

Methanol or Ethanol

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite or other filter aid

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve cyclohexylideneacetonitrile (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., argon), carefully add a slurry of Raney Nickel (5-10 wt% of the substrate).

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar). Stir the reaction mixture vigorously at a controlled temperature (e.g., 125°C) for several hours. Monitor the reaction progress by hydrogen uptake or by analytical techniques like GC-MS.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Application in the Synthesis of Gabapentin Intermediate

This compound is a valuable precursor for the synthesis of 1-(cyanomethyl)cyclohexaneacetic acid, a key intermediate in the production of Gabapentin. This transformation can be achieved through carboxylation of the alpha-carbon to the nitrile group.

Workflow for Gabapentin Intermediate Synthesis

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]